ADDA 5 hydrochloride

Description

Properties

IUPAC Name |

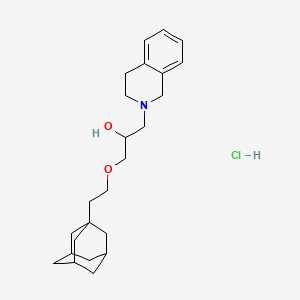

1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO2.ClH/c26-23(16-25-7-5-21-3-1-2-4-22(21)15-25)17-27-8-6-24-12-18-9-19(13-24)11-20(10-18)14-24;/h1-4,18-20,23,26H,5-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSRZEWBOXEFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(COCCC34CC5CC(C3)CC(C5)C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of ADDA 5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADDA 5 hydrochloride has been identified as a promising small molecule inhibitor targeting chemoresistant glioma cells. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with cytochrome c oxidase and the resultant downstream cellular effects. This document collates available quantitative data, details experimental protocols for key assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding and further research into this compound.

Core Mechanism of Action: Inhibition of Cytochrome c Oxidase

This compound functions as a partial non-competitive inhibitor of cytochrome c oxidase (CcO) , which is also known as Complex IV of the mitochondrial electron transport chain. This enzyme plays a critical role in cellular respiration by catalyzing the final step in the electron transport chain, the reduction of oxygen to water.

The inhibition of CcO by this compound is non-competitive with respect to cytochrome c, indicating that it does not bind to the same site as the natural substrate.[1] This mode of inhibition leads to a decrease in the efficiency of oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in aerobic organisms. By disrupting this crucial metabolic process, this compound can induce a state of energetic stress within cancer cells, which are often highly dependent on OXPHOS for their survival and proliferation.

Signaling Pathway

The inhibitory action of this compound directly impacts the mitochondrial electron transport chain, a fundamental pathway for cellular energy production.

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental settings. The following table summarizes the key metrics reported in the literature.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Purified CcO from human glioma | 18.93 µM | |

| Purified CcO from bovine heart | 31.82 µM | ||

| CcO activity in UTMZ glioma stem cells | 21.4 ± 3.9 µM | ||

| CcO activity in Jx22-derived glioma stem cells | 15.5 ± 2.8 µM | ||

| EC50 | Growth inhibition of UTMZ cells | 8.17 µM | |

| Ki | CcO-ADDA 5 complex | 16.73 ± 0.20 µM | [1] |

Specificity Profile

This compound exhibits a notable specificity for cytochrome c oxidase. Studies have shown that it does not inhibit other mitochondrial complexes or a range of other enzymes, highlighting its targeted mechanism of action.[1] This specificity is a crucial characteristic for a potential therapeutic agent, as it minimizes off-target effects.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

Cytochrome c Oxidase (CcO) Activity Assay

This assay measures the enzymatic activity of CcO by monitoring the oxidation of cytochrome c.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a potassium phosphate buffer (pH 7.0).

-

Reduced Cytochrome c: Reduce cytochrome c with a reducing agent such as sodium dithionite, followed by purification to remove the excess reducing agent.

-

-

Assay Procedure:

-

Pipette the purified CcO enzyme or mitochondrial protein extract into a 96-well plate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate for a defined period at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the reduced cytochrome c solution to each well.

-

Immediately measure the decrease in absorbance at 550 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

The rate of cytochrome c oxidation is determined from the linear portion of the kinetic curve.

-

IC50 values are calculated by plotting the percentage of CcO inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of glioma cells.

Methodology:

-

Cell Culture:

-

Culture human glioma cells (e.g., UTMZ) in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for a period of 72 hours.

-

Add a cell proliferation reagent (e.g., MTT, WST-1) to each well and incubate for an additional 2-4 hours.

-

-

Data Analysis:

-

Measure the absorbance of each well at the wavelength appropriate for the chosen reagent.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

EC50 values are determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

References

ADDA 5 Hydrochloride: A Technical Guide to its Function as a Cytochrome c Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADDA 5 hydrochloride has been identified as a specific, partial, and non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial electron transport chain. This document provides an in-depth technical overview of this compound, consolidating available data on its inhibitory profile, mechanism of action, and relevant experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of diseases characterized by metabolic dysregulation, such as cancer.

Introduction to Cytochrome c Oxidase and its Inhibition

Cytochrome c oxidase (CcO), also known as Complex IV, is a critical multi-subunit transmembrane protein complex located in the inner mitochondrial membrane. It plays a pivotal role in cellular respiration by catalyzing the final step of the electron transport chain: the reduction of molecular oxygen to water. This process is coupled with the pumping of protons across the inner mitochondrial membrane, generating an electrochemical gradient that drives ATP synthesis.[1][2]

Given its central role in energy metabolism, CcO has emerged as an attractive therapeutic target.[1] Increased CcO activity has been linked to tumor progression and resistance to chemotherapy in certain cancers, such as glioblastoma.[1] Inhibition of CcO can disrupt cellular energy supply, leading to reduced cell proliferation and, in the context of cancer, sensitization to other therapies. This compound is a small molecule that has been characterized as a specific inhibitor of CcO, showing promise in preclinical cancer models.[1][3]

Mechanism of Action of this compound

This compound functions as a partial, non-competitive inhibitor of cytochrome c oxidase.[2][4] Kinetic studies have elucidated that it does not compete with the substrate, cytochrome c, for binding to the enzyme.[2] Instead, it is believed to bind to a distinct site on the CcO complex, thereby reducing its catalytic efficiency without completely halting its function, which is characteristic of a partial inhibitor.

The non-competitive nature of the inhibition is demonstrated by Lineweaver-Burk plots where the Vmax is lowered in the presence of the inhibitor, while the Km remains unchanged.[2] Fractional velocity plots further confirm its partial inhibition characteristics.[2] Importantly, ADDA 5 has demonstrated high specificity for CcO, with no significant inhibitory effects on other mitochondrial respiratory chain complexes (Complexes I-III and V) or other tested enzymes such as lactate dehydrogenase (LDH), xanthine oxidase (XO), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1][3][5]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified across various preparations of cytochrome c oxidase. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) values are summarized below.

| Parameter | Target | Source | Value | Reference |

| IC50 | Purified CcO | Human Glioma | 18.93 µM | [3][4] |

| Purified CcO | Bovine Heart | 31.82 µM | [4] | |

| CcO Activity | UTMZ Glioma Stem Cells | 21.4 ± 3.9 µM | [4] | |

| CcO Activity | Jx22-derived GSCs | 15.5 ± 2.8 µM | [4] | |

| EC50 | Cell Growth Inhibition | UTMZ Cells | 8.17 µM | [4] |

| Ki | CcO-ADDA 5 Complex | N/A | 16.73 ± 0.20 µM | [2] |

Experimental Protocols

The evaluation of this compound as a CcO inhibitor relies on standardized enzyme activity assays. Below is a detailed methodology representative of the protocols used to determine CcO inhibition.

Cytochrome c Oxidase Activity Assay (Colorimetric)

This assay measures the activity of CcO by monitoring the oxidation of reduced cytochrome c, which is observed as a decrease in absorbance at 550 nm.[6][7]

Materials:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.0, containing 120 mM KCl.[7]

-

Enzyme Source: Isolated mitochondria or purified CcO.

-

Substrate (Ferrocytochrome c): Cytochrome c from bovine heart reduced by dithiothreitol (DTT).[7]

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Instrumentation: UV-Vis Spectrophotometer capable of kinetic measurements at 550 nm.

Procedure:

-

Preparation of Reduced Cytochrome c:

-

Dissolve cytochrome c in ultrapure water to a desired stock concentration (e.g., 2.7 mg/mL).[7]

-

To reduce the cytochrome c, add a small volume of 0.1 M DTT solution (e.g., 5 µL per mL of cytochrome c solution) and incubate at room temperature for 15-20 minutes.[7]

-

Confirm reduction by checking the A550/A565 ratio, which should be between 10 and 20 for optimal performance.[6]

-

-

Assay Reaction:

-

In a 1 mL cuvette, add the Assay Buffer and the enzyme sample (e.g., 5-20 µg of mitochondrial protein).

-

For inhibitor studies, add varying concentrations of this compound to the cuvettes and incubate for a predetermined time. A vehicle control (e.g., DMSO) must be run in parallel.

-

Initiate the reaction by adding a specific volume of the reduced cytochrome c substrate solution (e.g., 50 µL).[7]

-

Immediately begin monitoring the decrease in absorbance at 550 nm in kinetic mode for 30-60 seconds.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA550/min) from the linear portion of the kinetic trace.

-

CcO activity is calculated using the Beer-Lambert law, with the extinction coefficient for reduced minus oxidized cytochrome c being 21.84 mM⁻¹cm⁻¹.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

For kinetic analysis (e.g., Lineweaver-Burk plots), the assay is performed with varying concentrations of both the substrate (cytochrome c) and the inhibitor (ADDA 5).

-

In Vitro and In Vivo Effects

This compound has demonstrated significant biological effects beyond direct enzyme inhibition, highlighting its therapeutic potential.

-

Cellular Effects: The compound effectively inhibits the proliferation of both chemosensitive and chemoresistant glioma cells.[1][3] It also blocks the formation of neurospheres in glioma stem cell cultures, which are implicated in tumor recurrence.[1] Notably, it displays selectivity, showing no significant toxicity against non-cancerous cells in the tested models.[1][3]

-

In Vivo Efficacy: In flank xenograft mouse models of glioma, intraperitoneal administration of ADDA 5 (at 8 mg/kg) resulted in a significant suppression of tumor growth.[4] Toxicological assessments indicated that the compound is well-tolerated, with no detectable toxicity at doses up to 80 mg/kg in mice.[4]

Conclusion

This compound is a specific, non-competitive inhibitor of cytochrome c oxidase with demonstrated efficacy in cellular and in vivo models of glioblastoma. Its well-characterized mechanism of action and favorable preliminary safety profile make it a compelling lead compound for further optimization and development. The data and protocols summarized in this guide provide a foundational resource for researchers investigating the therapeutic applications of mitochondrial metabolic inhibitors.

References

- 1. Identification of Small Molecule Inhibitors of Human Cytochrome c Oxidase That Target Chemoresistant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADDA5 | Cytochrome c oxidase inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cellular Activity of ADDA 5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA 5 hydrochloride has been identified as a potent and selective partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain (Complex IV).[1][2] This guide provides a comprehensive overview of the reported cellular activity of this compound, focusing on the cell lines in which it has demonstrated activity. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Data Presentation: Quantitative Activity of this compound

The activity of this compound has been primarily characterized in glioma cell lines, including glioma stem cells (GSCs). The compound exhibits inhibitory effects on both the purified enzyme and on cultured cells.

| Cell Line/Enzyme Source | Assay Type | Parameter | Value (µM) | Reference |

| Purified CcO from human glioma | Enzyme Inhibition | IC50 | 18.93 | [1][2] |

| Purified CcO from bovine heart | Enzyme Inhibition | IC50 | 31.82 | [1][2] |

| UTMZ (Glioma Stem Cell) | CcO Activity Inhibition | IC50 | 21.4 ± 3.9 | [2] |

| Jx22-derived GSCs (Glioma Stem Cell) | CcO Activity Inhibition | IC50 | 15.5 ± 2.8 | [2] |

| UTMZ (Glioma Stem Cell) | Growth Inhibition | EC50 | 8.17 | [2] |

Note: Studies indicate that this compound demonstrates dose-dependent inhibition of proliferation in both chemosensitive and chemoresistant glioma cells, while showing no toxicity against non-cancer cells.[3]

Experimental Protocols

While specific, detailed protocols for experiments using this compound are not extensively published, the following methodologies represent standard approaches for the key experiments cited.

Cell Viability and Proliferation Assay (e.g., MTT or CCK-8 Assay)

This protocol outlines a general procedure to determine the effect of this compound on cell viability and proliferation.

1. Cell Seeding:

-

Culture glioma cells (e.g., UTMZ) in appropriate media and conditions.

-

Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of desired concentrations.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

3. Viability Assessment:

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

For CCK-8 Assay:

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that inhibits cell growth by 50%).

Cytochrome c Oxidase (CcO) Activity Assay

This protocol describes a method to measure the specific inhibitory effect of this compound on CcO activity.

1. Mitochondrial Isolation (Optional):

-

For assays on isolated mitochondria, harvest cultured cells and homogenize them to release the mitochondria.

-

Use differential centrifugation to isolate the mitochondrial fraction.

2. Sample Preparation:

-

Prepare cell lysates or isolated mitochondria in an appropriate assay buffer.

-

Determine the protein concentration of the samples to ensure equal loading.

3. CcO Activity Measurement:

-

The assay measures the oxidation of reduced cytochrome c, which can be monitored spectrophotometrically by the decrease in absorbance at 550 nm.

-

Prepare a reaction mixture containing the sample (cell lysate or mitochondria) and varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding reduced cytochrome c.

-

Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

4. Data Analysis:

-

Calculate the rate of cytochrome c oxidation for each condition.

-

Determine the percentage of CcO inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Activity Assessment

References

The Effect of ADDA 5 Hydrochloride on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ADDA 5 hydrochloride on mitochondrial respiration. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the mechanism and experimental application of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

This compound has been identified as a potent and specific inhibitor of mitochondrial Complex IV, also known as cytochrome c oxidase (CcO).[1] This inhibition disrupts the electron transport chain (ETC), a critical process for cellular energy production.

Signaling Pathway of the Electron Transport Chain and Inhibition by ADDA 5

The electron transport chain, located on the inner mitochondrial membrane, is composed of four protein complexes (Complex I-IV) that facilitate the transfer of electrons from donors (NADH and FADH₂) to the final electron acceptor, oxygen. This process pumps protons across the inner membrane, creating an electrochemical gradient that drives the synthesis of ATP by ATP synthase (Complex V).

This compound acts as a partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the electron transport chain.[1] This means that ADDA 5 binds to a site on CcO distinct from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency without completely blocking substrate binding. This targeted inhibition of Complex IV leads to a decrease in the overall rate of mitochondrial respiration and, consequently, a reduction in ATP production.

Quantitative Data Summary

The inhibitory effect of this compound is highly specific to Complex IV. Studies have shown no significant inhibition of other mitochondrial respiratory complexes.

Table 1: Effect of this compound on Mitochondrial Respiratory Complex Activity

| Mitochondrial Complex | Source of Mitochondria | ADDA 5 Concentration (µM) | % Inhibition (relative to control) | Reference |

| Complex I | TMZ-resistant glioma cells | 25 | Not significant | [2] |

| Complex II | TMZ-resistant glioma cells | 25 | Not significant | [2] |

| Complex III | TMZ-resistant glioma cells | 25 | Not significant | [2] |

| Complex IV (CcO) | TMZ-resistant glioma cells | 25 | ~75% | [2] |

| Complex V | TMZ-resistant glioma cells | 25 | Not significant | [2] |

Table 2: IC₅₀ Values of this compound for Cytochrome c Oxidase (Complex IV) Inhibition

| Source of Purified CcO | IC₅₀ (µM) | Reference |

| Human glioma cells | 18.93 ± 0.04 | [2] |

| Bovine heart | 31.82 ± 2.89 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on mitochondrial respiration.

Measurement of Mitochondrial Respiratory Complex Activity

This protocol outlines the general procedure for determining the activity of each mitochondrial respiratory complex.

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation or a commercially available kit.

-

Protein Quantification: Determine the protein concentration of the mitochondrial isolates using a standard method like the bicinchoninic acid (BCA) assay.

-

Complex I (NADH:ubiquinone oxidoreductase) Activity:

-

Principle: Measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Reagents: Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2.5 mg/mL BSA), NADH, ubiquinone, rotenone (Complex I inhibitor).

-

Procedure: Add mitochondrial sample to the assay buffer. Initiate the reaction by adding NADH and ubiquinone. Monitor the decrease in absorbance at 340 nm. To determine the specific activity, subtract the rate in the presence of rotenone.

-

-

Complex II (Succinate:ubiquinone oxidoreductase) Activity:

-

Principle: Measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.

-

Reagents: Assay buffer, succinate, ubiquinone, DCPIP, antimycin A (Complex III inhibitor), thenoyltrifluoroacetone (TTFA, Complex II inhibitor).

-

Procedure: Add mitochondrial sample to the assay buffer containing antimycin A. Add succinate and ubiquinone, then DCPIP. Monitor the decrease in absorbance at 600 nm. The specific activity is the TTFA-sensitive rate.

-

-

Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity:

-

Principle: Measures the reduction of cytochrome c at 550 nm.

-

Reagents: Assay buffer, reduced decylubiquinone, cytochrome c, antimycin A (Complex III inhibitor).

-

Procedure: Add mitochondrial sample to the assay buffer. Initiate the reaction by adding reduced decylubiquinone and cytochrome c. Monitor the increase in absorbance at 550 nm. The specific activity is the antimycin A-sensitive rate.

-

-

Complex IV (Cytochrome c oxidase) Activity:

-

Principle: Measures the oxidation of reduced cytochrome c at 550 nm.

-

Reagents: Assay buffer, reduced cytochrome c, potassium cyanide (KCN, Complex IV inhibitor).

-

Procedure: Add mitochondrial sample to the assay buffer. Initiate the reaction by adding reduced cytochrome c. Monitor the decrease in absorbance at 550 nm. The specific activity is the KCN-sensitive rate.

-

-

Complex V (ATP synthase) Activity:

-

Principle: Measures the regeneration of NADH in an ATP-regenerating system, monitored at 340 nm.

-

Reagents: Assay buffer, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, NADH, oligomycin (Complex V inhibitor).

-

Procedure: Add mitochondrial sample to the assay buffer containing the regenerating system. Initiate the reaction by adding ATP. Monitor the decrease in absorbance at 340 nm. The specific activity is the oligomycin-sensitive rate.

-

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol describes the use of extracellular flux analysis to measure OCR.

-

Cell Seeding: Seed cells in a specialized microplate (e.g., Seahorse XF plate) and allow them to adhere overnight.

-

Assay Medium: Replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a CO₂-free incubator for 1 hour prior to the assay.

-

Extracellular Flux Analysis: Place the cell plate into an extracellular flux analyzer (e.g., Seahorse XFe96).

-

Assay Protocol:

-

Establish a baseline OCR measurement.

-

Inject this compound at various concentrations and monitor the change in OCR.

-

Optionally, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine different parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption).

-

-

Data Normalization: After the assay, normalize the OCR data to cell number or protein content per well.

Measurement of ATP Production

This protocol outlines a common method for measuring cellular ATP levels.

-

Cell Culture and Treatment: Culture cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer that preserves ATP.

-

Luciferase-Based Assay:

-

Principle: The amount of light produced by the luciferase-catalyzed reaction of luciferin is proportional to the amount of ATP present.

-

Procedure: Add a luciferin-luciferase reagent to the cell lysate.

-

Measure the resulting luminescence using a luminometer.

-

-

Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the ATP levels in the samples.

-

Data Normalization: Normalize the ATP levels to the protein concentration of the cell lysate.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye to assess changes in mitochondrial membrane potential.

-

Cell Culture and Treatment: Grow cells on a suitable imaging plate or in suspension and treat with this compound.

-

Dye Loading: Incubate the cells with a fluorescent cationic dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1, TMRM, or TMRE).

-

Fluorescence Measurement:

-

JC-1: In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.

-

TMRM/TMRE: The intensity of the red fluorescence is proportional to the mitochondrial membrane potential.

-

-

Analysis: Measure the fluorescence using a fluorescence microscope, flow cytometer, or a microplate reader. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence intensity (for TMRM/TMRE) indicates mitochondrial depolarization.

Conclusion

This compound is a valuable research tool for studying the role of cytochrome c oxidase in cellular metabolism and disease. Its high specificity for Complex IV allows for the targeted investigation of the consequences of disrupting the terminal step of the electron transport chain. The experimental protocols detailed in this guide provide a framework for characterizing the effects of ADDA 5 and other potential mitochondrial modulators. Further research is warranted to fully elucidate the quantitative impact of this compound on key bioenergetic parameters such as oxygen consumption and ATP synthesis in various cell types and disease models.

References

In-Depth Technical Guide: ADDA 5 Hydrochloride for Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Standard therapeutic approaches often face limitations due to drug resistance and the presence of glioma stem cells (GSCs), which contribute to tumor recurrence. This technical guide focuses on ADDA 5 hydrochloride, an isoquinoline derivative identified as a promising cytotoxic agent against glioblastoma cells. This document provides a comprehensive overview of its mechanism of action, synergistic effects with current therapies, and detailed experimental protocols for its investigation in a research setting.

Core Compound Information

This compound, chemically known as 2,2,2-trifluoro-1-(1-methylene-3,4-dihydroisoquinolin-2(1H)-yl)ethenone, is a derivative of apomorphine hydrochloride.[1][2] It has been shown to reduce the viability of glioblastoma cells, inhibit the formation of new tumor stem cells, and enhance the efficacy of the standard chemotherapeutic agent, temozolomide (TMZ).[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in glioma cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cells [2]

| Cell Line | Type | IC50 (µM) |

| Patient-Derived GBM Cultures | Glioblastoma | 18 - 48 |

Table 2: Effect of this compound on Gliomasphere Formation [4]

| Cell Line | Treatment | Sphere-Forming Frequency |

| U3017MG | Control (DMSO) | High |

| ADDA 5 (30 µM) | Significantly Reduced | |

| U3031MG | Control (DMSO) | High |

| ADDA 5 (30 µM) | Significantly Reduced | |

| U3034MG | Control (DMSO) | High |

| ADDA 5 (30 µM) | Significantly Reduced |

Table 3: Synergistic Cytotoxicity of this compound with Temozolomide (TMZ) [5]

| Cell Line | Treatment | % Cell Viability (Normalized to Control) |

| U3017MG | ADDA 5 (30 µM) | Reduced |

| TMZ (150 µM) | Reduced | |

| ADDA 5 (30 µM) + TMZ (150 µM) | Synergistically Reduced | |

| U3031MG | ADDA 5 (30 µM) | Reduced |

| TMZ (150 µM) | Reduced | |

| ADDA 5 (30 µM) + TMZ (150 µM) | Synergistically Reduced | |

| U3034MG | ADDA 5 (30 µM) | Reduced |

| TMZ (150 µM) | Reduced | |

| ADDA 5 (30 µM) + TMZ (150 µM) | Synergistically Reduced |

Mechanism of Action

This compound exerts its anti-glioma effects through a multi-faceted mechanism that includes the induction of apoptosis and the suppression of glioma stem cell characteristics.

Induction of Apoptosis

This compound treatment in glioblastoma cells leads to the activation of the intrinsic apoptotic pathway. This is evidenced by the increased expression of pro-apoptotic markers such as BIM and BAX, and the cleavage of caspase-3, a key executioner caspase.[5]

Suppression of Glioma Stem Cell Stemness

The compound effectively impairs the self-renewal capacity of glioma stem cells, as demonstrated by the significant reduction in 3D-gliomasphere formation.[4] Furthermore, this compound downregulates the expression of key stemness markers, including NESTIN (NES), CD133 (PROM1), and SOX2.[5]

Synergy with Temozolomide

A crucial aspect of this compound's therapeutic potential is its synergistic effect with temozolomide. This synergy is proposed to be mediated, at least in part, by the negative regulation of the ATP-binding cassette transporter ABCB1.[2] Treatment with this compound has been shown to significantly reduce the levels of extracellular ATP, which may counteract the drug efflux mechanisms mediated by transporters like ABCB1, thereby enhancing the cytotoxicity of TMZ.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effects of this compound on glioma cells.

Cell Viability Assay (PrestoBlue™ Assay)

This assay quantitatively measures the metabolic activity of viable cells.

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., lomustine).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Reagent Addition: Add 10 µL of PrestoBlue™ Cell Viability Reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.[6][7][8][9]

3D-Gliomasphere Formation Assay (Extreme Limiting Dilution Assay - ELDA)

This assay assesses the self-renewal capacity of glioma stem cells.

-

Cell Preparation: Dissociate patient-derived glioblastoma cells or glioma stem cell lines into a single-cell suspension.

-

Cell Seeding: Seed the cells in a 96-well ultra-low attachment plate at decreasing cell densities (e.g., from 100 cells/well down to 1 cell/well) in serum-free neural stem cell medium supplemented with EGF and bFGF.

-

Compound Treatment: Add this compound at the desired concentration (e.g., 30 µM) or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 7 days at 37°C and 5% CO₂.

-

Sphere Counting: Count the number of wells containing gliomaspheres (typically >50 µm in diameter) for each cell density.

-

Data Analysis: Analyze the data using the ELDA software (--INVALID-LINK--) to determine the frequency of sphere-forming cells.[10][11][12][13][14]

Immunoblotting for Apoptosis and Stemness Markers

This technique is used to detect the expression levels of specific proteins.

-

Cell Lysis: Treat glioblastoma cells with this compound for the desired time (e.g., 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, NESTIN, CD133, SOX2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[15][16][17]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This method is used to measure the mRNA levels of target genes.

-

RNA Extraction: Treat glioblastoma cells with this compound for the desired time (e.g., 48 hours). Extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the genes of interest (e.g., BIM, BECN1, BAX, CDKN1A, NES, PROM1, SOX2) and a reference gene (e.g., GAPDH or ACTB).

-

Thermal Cycling: Perform the qPCR using a real-time PCR system.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[18][19][20][21]

Visualizations

Proposed Signaling Pathway of this compound in Glioma Cells

References

- 1. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Aporphine and isoquinoline derivatives block glioblastoma cell stemness and enhance temozolomide cytotoxicity [diva-portal.org]

- 3. Researchers identify two compounds capable of inhibiting growth of brain tumor cells [agencia.fapesp.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. PrestoBlue™ Cell Viability Reagent Protocol [m.antpedia.com]

- 10. Investigating Neural Stem Cell and Glioma Stem Cell Self-renewal Potential Using Extreme Limiting Dilution Analysis (ELDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Self-renewal -Cell biology assays -Cancer stem cell -Cancer Biology-BIO-PROTCOCL [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating Neural Stem Cell and Glioma Stem Cell Self-renewal Potential Using Extreme Limiting Dilution Analysis (ELDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Selection of reference genes suitable for normalization of RT-qPCR data in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Expression of markers of neural stem and progenitor cells in glioblastoma multiforme in relation to tumor recurrence and overall survival [archivesofmedicalscience.com]

Unraveling the Mechanism of ADDA 5: A Non-Competitive Inhibitor of Cytochrome c Oxidase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-competitive inhibition of Cytochrome c oxidase (CcO) by the small molecule inhibitor, ADDA 5. The document consolidates key quantitative data, details the experimental methodologies for characterization, and visualizes the core concepts of its mechanism of action and experimental workflow. This information is intended to support further research and drug development efforts targeting mitochondrial respiration in pathological conditions, particularly in cancer.

Core Findings: Quantitative Inhibition Data

ADDA 5 has been identified as a potent and specific inhibitor of Cytochrome c oxidase. Its inhibitory effects have been quantified across different enzyme sources and cellular contexts, demonstrating a consistent mechanism of action. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Source/System | Citation |

| IC50 | 18.93 ± 0.04 µM | Purified CcO from human glioma cells | [1] |

| IC50 | 31.82 ± 2.89 µM | Purified CcO from bovine heart | |

| IC50 | 21.4 ± 3.9 µM | CcO activity in UTMZ glioma stem cells | [2] |

| IC50 | 15.5 ± 2.8 µM | CcO activity in Jx22-derived glioma stem cells | [2] |

| Ki | 16.73 ± 0.20 µM | CcO-ADDA 5 complex | [3] |

Mechanism of Action: Non-Competitive Inhibition

Biochemical characterization has demonstrated that ADDA 5 acts as a non-competitive inhibitor of CcO with respect to its substrate, cytochrome c.[1] This mode of inhibition signifies that ADDA 5 does not bind to the active site of CcO where cytochrome c binds. Instead, it is proposed to bind to an allosteric site on the enzyme. This binding event reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate. This is visually represented in the Lineweaver-Burk plot where the Vmax is decreased in the presence of ADDA 5, while the Km remains unchanged.[3]

Experimental Protocols

The characterization of ADDA 5 as a non-competitive inhibitor of CcO involved a series of detailed experimental procedures. The following are protocols for the key experiments cited in the literature.

Cytochrome c Oxidase (CcO) Activity Assay

This colorimetric assay measures the activity of CcO by monitoring the oxidation of reduced cytochrome c, which is observed as a decrease in absorbance at 550 nm.

-

Reagents and Materials:

-

Purified CcO enzyme or mitochondrial extracts

-

Cytochrome c from bovine heart

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (pH 7.0)

-

ADDA 5 stock solution (in DMSO)

-

UV/Vis spectrophotometer

-

-

Procedure:

-

Preparation of Reduced Cytochrome c: Prepare a solution of cytochrome c in potassium phosphate buffer. Reduce the cytochrome c by adding a fresh solution of DTT. The reduction can be confirmed by observing a color change and measuring the absorbance ratio at 550 nm/565 nm, which should be greater than 10.

-

Reaction Mixture: In a cuvette, prepare the reaction mixture containing potassium phosphate buffer and the desired concentration of reduced cytochrome c.

-

Inhibitor Incubation: For inhibition studies, add varying concentrations of ADDA 5 (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified period at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding the purified CcO enzyme or mitochondrial extract to the cuvette.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 550 nm over time using the spectrophotometer's kinetic mode. The rate of oxidation is proportional to the CcO activity.

-

Data Analysis: Calculate the initial rate of the reaction (V) from the linear portion of the absorbance vs. time plot. For IC50 determination, plot the percentage of inhibition against the logarithm of ADDA 5 concentration.

-

Determination of Inhibition Type (Lineweaver-Burk and Dixon Plots)

To elucidate the mechanism of inhibition, kinetic studies are performed at varying concentrations of both the substrate (cytochrome c) and the inhibitor (ADDA 5).

-

Procedure:

-

Perform the CcO activity assay as described above.

-

Set up a matrix of experiments with at least four different fixed concentrations of ADDA 5 (including a zero-inhibitor control).

-

For each concentration of ADDA 5, vary the concentration of reduced cytochrome c over a range (e.g., 5 to 50 µM).

-

Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Lineweaver-Burk Plot: For each inhibitor concentration, plot 1/V versus 1/[Cytochrome c]. A pattern of lines intersecting on the x-axis is indicative of non-competitive inhibition.

-

Dixon Plot: Plot 1/V versus the inhibitor concentration ([ADDA 5]) at each fixed substrate concentration. The lines should intersect at a point to the left of the y-axis, and the x-coordinate of this intersection point gives the value of -Ki.

-

In Vivo Efficacy in Xenograft Mouse Models

The anti-tumor activity of ADDA 5 is assessed in vivo using animal models.

-

Procedure:

-

Cell Implantation: Human glioma cells (e.g., UTMZ) are subcutaneously implanted into the flanks of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of ADDA 5 (e.g., 8 mg/kg), while the control group receives a vehicle (e.g., DMSO-saline).

-

Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers. The general health and body weight of the mice are also monitored.

-

Endpoint: At a predetermined endpoint (e.g., 43 days or when tumors reach a maximum allowable size), the animals are euthanized, and the final tumor volumes are determined.[2]

-

Experimental and Logical Workflow

The process of identifying and characterizing a novel enzyme inhibitor like ADDA 5 follows a structured workflow, from initial screening to in vivo validation.

Specificity of ADDA 5

An important aspect of a therapeutic inhibitor is its specificity for the intended target. ADDA 5 has been shown to be highly selective for CcO. Its inhibitory activity was tested against other mitochondrial complexes and related enzymes, including xanthine oxidase, catalase, lactate dehydrogenase, superoxide dismutase, glutathione peroxidase, and glutathione reductase. No significant inhibition was observed for these enzymes, indicating that ADDA 5 is a specific inhibitor of Cytochrome c oxidase.[4]

References

ADDA 5 Hydrochloride: A Technical Guide to its Role in Targeting Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADDA 5 hydrochloride has emerged as a significant small molecule inhibitor in the study of cancer metabolism, particularly in the context of chemoresistant gliomas. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular metabolic pathways, and detailed experimental protocols for its investigation. By targeting a critical enzyme in oxidative phosphorylation, this compound induces a metabolic shift in cancer cells, creating a vulnerability that can be exploited for therapeutic intervention. This document synthesizes the current understanding of this compound, presenting quantitative data, signaling pathways, and experimental workflows to facilitate further research and drug development in the field of cancer metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often dysregulated in cancer is oxidative phosphorylation (OXPHOS), which is the primary source of ATP in normal cells. In certain cancers, particularly those resistant to conventional therapies, there is a heightened reliance on OXPHOS. This dependency presents a therapeutic window for inhibitors targeting the mitochondrial electron transport chain.

This compound is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV, the terminal enzyme of the electron transport chain.[1][2] Its ability to selectively inhibit CcO in cancer cells, leading to a disruption of mitochondrial respiration and a subsequent metabolic shift, has positioned it as a promising tool for cancer metabolism research and a potential lead compound for novel anti-cancer therapies. This guide will delve into the technical details of this compound's function and its application in a research setting.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the enzymatic activity of cytochrome c oxidase. This inhibition is non-competitive with respect to cytochrome c, indicating that ADDA 5 binds to a site on the enzyme distinct from the substrate-binding site.[2]

The inhibition of CcO has significant downstream consequences for cellular metabolism and signaling:

-

Inhibition of Oxidative Phosphorylation (OXPHOS): As the terminal complex of the electron transport chain, CcO's function is crucial for the transfer of electrons to oxygen, the final electron acceptor. By blocking this step, this compound effectively halts the process of OXPHOS.

-

Metabolic Shift to Glycolysis: With OXPHOS impaired, cancer cells are forced to rely more heavily on glycolysis for ATP production. This metabolic switch, known as the Warburg effect, is a hallmark of many cancers.[3]

-

Increased Reactive Oxygen Species (ROS) Production: Inhibition of the electron transport chain can lead to an accumulation of electrons, which can then leak and react with molecular oxygen to form superoxide and other reactive oxygen species.[4] This increase in ROS can induce oxidative stress and trigger apoptotic pathways.

-

Reduced ATP Production: While glycolysis produces ATP, it is significantly less efficient than OXPHOS. The net result of CcO inhibition is a decrease in overall cellular ATP levels, which can impact a wide range of energy-dependent cellular processes.[5]

-

Induction of Apoptosis: The combination of reduced ATP, increased ROS, and the overall metabolic stress can induce programmed cell death, or apoptosis, in cancer cells.

The signaling pathway affected by this compound is centered on the mitochondrial electron transport chain and its role in cellular bioenergetics.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various cancer cell models.

Table 1: Inhibitory Concentration (IC50) of this compound against Cytochrome c Oxidase (CcO)

| Cell/Tissue Source | IC50 (µM) | Reference |

| Purified CcO from human glioma | 18.93 | [1] |

| Purified CcO from bovine heart | 31.82 | [1] |

| UTMZ glioma stem cells | 21.4 ± 3.9 | [1] |

| Jx22-derived glioma stem cells | 15.5 ± 2.8 | [1] |

Table 2: Effective Concentration (EC50) of this compound for Growth Inhibition

| Cell Line | EC50 (µM) | Reference |

| UTMZ glioma cells | 8.17 | [1] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosage | Effect | Reference |

| UTMZ glioma flank xenograft in mice | 8 mg/kg (i.p.) | Significantly suppresses tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in cancer metabolism. These protocols are based on methodologies reported in the scientific literature.

Cell Culture

-

Cell Lines: Human glioma cell lines (e.g., U251, D54) and patient-derived glioma stem cells (GSCs) like UTMZ and Jx22 are commonly used.

-

Culture Conditions:

-

Adherent cell lines are typically cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

GSCs are cultured as neurospheres in serum-free DMEM/F-12 medium supplemented with B-27 supplement, human recombinant EGF, and human recombinant bFGF.

-

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytochrome c Oxidase (CcO) Activity Assay

This assay measures the enzymatic activity of CcO by monitoring the oxidation of reduced cytochrome c.

-

Materials:

-

Mitochondrial isolation kit

-

BCA protein assay kit

-

Reduced cytochrome c

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Isolate mitochondria from cultured cancer cells according to the manufacturer's protocol.

-

Determine the protein concentration of the mitochondrial lysate using a BCA assay.

-

Prepare a working solution of reduced cytochrome c in the assay buffer.

-

In a 96-well plate, add the mitochondrial sample to the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding the reduced cytochrome c solution.

-

Immediately measure the decrease in absorbance at 550 nm over time using a spectrophotometer in kinetic mode.

-

The rate of CcO activity is proportional to the rate of decrease in absorbance.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Multi-well spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

Neurosphere Formation Assay

This assay is used to assess the self-renewal capacity of glioma stem cells.

-

Materials:

-

Low-attachment 96-well plates

-

GSC culture medium

-

This compound

-

-

Procedure:

-

Dissociate existing neurospheres into single cells.

-

Seed a low density of single cells (e.g., 100 cells/well) in low-attachment 96-well plates.

-

Treat the cells with different concentrations of this compound.

-

Incubate for 7-14 days to allow for the formation of new neurospheres.

-

Count the number and measure the size of the neurospheres in each well.

-

The ability to form neurospheres is indicative of self-renewal and stem-like properties.

-

Measurement of Reactive Oxygen Species (ROS)

-

Materials:

-

Fluorescent ROS indicator dye (e.g., DCFDA or MitoSOX Red)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Culture cells and treat with this compound as desired.

-

Load the cells with the ROS indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

-

ATP Measurement Assay

-

Materials:

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

-

-

Procedure:

-

Culture and treat cells with this compound.

-

Lyse the cells to release the intracellular ATP.

-

Add the cell lysate to the luciferase/luciferin reagent.

-

Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.

-

Normalize the ATP levels to the protein concentration of the cell lysate.

-

Conclusion

This compound is a valuable research tool for investigating the metabolic vulnerabilities of cancer cells, particularly those that are resistant to standard chemotherapies. Its specific inhibition of cytochrome c oxidase provides a clear mechanism for disrupting mitochondrial respiration and forcing a reliance on glycolysis. The resulting metabolic stress, characterized by reduced ATP production and increased ROS, can lead to cancer cell death. The detailed protocols provided in this guide are intended to facilitate the study of this compound and other potential inhibitors of cancer metabolism, with the ultimate goal of developing more effective anti-cancer therapies. Further research, including comprehensive metabolomic and proteomic analyses, will undoubtedly provide a more complete picture of the cellular response to CcO inhibition and may reveal novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting energy metabolism to eliminate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Cytochrome C oxidase Inhibition and Cold Plasma-derived Oxidants Synergize in Melanoma Cell Death Induction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ADDA 5 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA 5 hydrochloride is a potent and specific, partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial electron transport chain (ETC), also known as Complex IV.[1][2] By targeting CcO, this compound disrupts mitochondrial respiration, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing anti-proliferative and pro-apoptotic effects in cancer cells.[3] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development, particularly for chemoresistant tumors like glioblastoma.[3]

Mechanism of Action

This compound selectively inhibits CcO without significantly affecting other mitochondrial complexes or related enzymes.[3] This inhibition disrupts the transfer of electrons from cytochrome c to oxygen, the final step in oxidative phosphorylation. The consequences of CcO inhibition include:

-

Decreased Mitochondrial Respiration and ATP Synthesis: Inhibition of CcO leads to a bottleneck in the ETC, reducing the proton gradient across the inner mitochondrial membrane and subsequently diminishing ATP production.[4]

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron flow can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide and other ROS.[1]

-

Induction of Apoptosis: The accumulation of ROS and the disruption of mitochondrial function are potent triggers for the intrinsic apoptotic pathway.[3] Inhibition of CcO has been shown to activate ceramide synthase 6, leading to the accumulation of pro-apoptotic C16:0 ceramide, which facilitates the release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then activates the caspase cascade, leading to programmed cell death.[5][6]

Data Presentation

The following table summarizes the reported inhibitory concentrations of this compound in various experimental settings.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (CcO Inhibition) | Purified human glioma CcO | 18.93 µM | [1] |

| Purified bovine heart CcO | 31.82 µM | [1] | |

| UTMZ glioma stem-like cells | 21.4 ± 3.9 µM | [1] | |

| Jx22 glioma stem-like cells | 15.5 ± 2.8 µM | [1] | |

| EC50 (Growth Inhibition) | UTMZ glioma stem-like cells | 8.17 µM | [1] |

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Lines: This protocol is applicable to various cancer cell lines, particularly those sensitive to mitochondrial inhibition such as glioma cell lines (e.g., U87MG, T98G) and glioma stem-like cells (e.g., UTMZ, Jx22).[1]

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or EMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

-

-

Treatment of Cells:

-

Plate cells at the desired density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired final concentration of this compound. Dilute the stock solution in culture medium to achieve final concentrations typically ranging from 1 µM to 50 µM.

-

A vehicle control (DMSO) should be included in all experiments at a concentration equivalent to the highest concentration of DMSO used for the this compound treatment.

-

2. Cell Proliferation Assay (MTT or CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) for MTT assay

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

For MTT assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

-

For CCK-8 assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound as described above.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Mandatory Visualization

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for cell culture studies with this compound.

References

- 1. Regulation of mitochondrial respiration and apoptosis through cell signaling: cytochrome c oxidase and cytochrome c in ischemia/reperfusion injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytochrome c oxidase deficiency accelerates mitochondrial apoptosis by activating ceramide synthase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochemistry - How does cytochrome c oxidase inhibition cause cell death? - Biology Stack Exchange [biology.stackexchange.com]

- 5. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking Cytochrome c Activity within Intact Neurons Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. cancer.wisc.edu [cancer.wisc.edu]

Dissolving ADDA 5 Hydrochloride for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of ADDA 5 hydrochloride for use in in vitro biological assays. Adherence to these procedures is crucial for ensuring the compound's stability, solubility, and consistent performance in experimental settings.

Introduction

This compound is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV of the mitochondrial electron transport chain. It has demonstrated inhibitory effects on CcO from various sources, including human glioma and bovine heart, with IC50 values in the micromolar range.[1] Due to its hydrophobic nature, proper solubilization is essential for its application in aqueous-based in vitro systems such as cell culture.

Solubility and Storage

The solubility of this compound is a critical factor in the preparation of stock and working solutions. The compound exhibits good solubility in organic solvents but limited solubility in aqueous solutions.

Table 1: Solubility and Storage of this compound

| Solvent | Concentration | Notes | Storage of Stock Solution |

| Dimethyl Sulfoxide (DMSO) | 65 mg/mL (160.10 mM) | Ultrasonic treatment may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic. | -80°C for up to 6 months; -20°C for up to 1 month.[1] |

| Water | 2 mg/mL (4.93 mM) | Requires sonication and warming to 60°C for dissolution.[1] | Not recommended for long-term storage. Prepare fresh. |

Note: It is highly recommended to prepare stock solutions in DMSO due to its higher solubilizing capacity and the stability of the compound in this solvent. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 406.00 g/mol .

-

Weigh the calculated amount of this compound powder and place it in a sterile tube.

-

Add the corresponding volume of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations. It is crucial to maintain a low final concentration of DMSO in the culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to ensure accurate final concentrations and to minimize the risk of precipitation.

-

Example for preparing a 100 µM working solution: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution in 1% DMSO. b. Further dilute this intermediate solution into your final assay volume. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of medium. The final DMSO concentration in this example would be 0.1%.

-

Gently mix the working solutions by pipetting or inverting the tubes.

-

Add the prepared working solutions to your cell cultures.

-

Important: Always prepare fresh working solutions for each experiment. The stability of this compound in aqueous culture media over extended periods has not been extensively characterized.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for in vitro assays, from the powdered compound to the final working solution.

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Inhibition

This compound inhibits Complex IV (Cytochrome c Oxidase) of the mitochondrial electron transport chain. This diagram illustrates the site of action of this compound within this pathway.

Caption: Inhibition of Complex IV by this compound.

References

Application Notes and Protocols for IC50 Determination of ADDA 5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA 5 hydrochloride is a selective, partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory electron transport chain.[1][2] By targeting CcO, this compound disrupts cellular energy metabolism, specifically oxidative phosphorylation (OXPHOS), which has shown potential in inhibiting the proliferation of cancer cells, particularly those resistant to conventional therapies.[2] These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in various experimental systems.

Data Presentation: IC50 and EC50 Values

The following table summarizes the reported IC50 and EC50 values for this compound in different biological contexts. These values serve as a reference for designing dose-response studies.

| Target/System | Cell/Tissue Type | IC50/EC50 Value | Reference |

| Cytochrome c Oxidase (CcO) | Purified from human glioma | 18.93 µM | [1] |

| Cytochrome c Oxidase (CcO) | Purified from bovine heart | 31.82 µM | [1] |

| CcO Activity | UTMZ glioma stem cells | 21.4 ± 3.9 µM | [1] |

| CcO Activity | Jx22-derived glioma stem cells | 15.5 ± 2.8 µM | [1] |

| Cell Growth (EC50) | UTMZ cells | 8.17 µM | [1] |

Signaling Pathway

This compound's primary mechanism of action is the inhibition of cytochrome c oxidase (CcO), which is Complex IV of the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from cytochrome c to molecular oxygen, thereby impeding the generation of a proton gradient across the inner mitochondrial membrane. The consequence is a reduction in ATP synthesis via oxidative phosphorylation.

References

Application Notes and Protocols for ADDA 5 Hydrochloride Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ADDA 5 hydrochloride in mouse models, particularly focusing on its application as a therapeutic agent in cancer research.

Introduction

This compound is a selective, partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV of the mitochondrial electron transport chain.[1][2] By targeting CcO, this compound disrupts cellular respiration and oxidative phosphorylation (OXPHOS), a key metabolic pathway often upregulated in cancer cells to meet their high energy demands.[2] This targeted inhibition of mitochondrial function makes this compound a promising candidate for cancer therapy, particularly for chemoresistant tumors like glioblastoma.[2] In vivo studies in mouse models have demonstrated its efficacy in suppressing tumor growth.[1][2]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of cytochrome c oxidase. This inhibition is non-competitive with respect to cytochrome c.[2] The disruption of the electron transport chain leads to decreased ATP production and can induce cellular stress, ultimately inhibiting cell proliferation, particularly in cancer cells that are highly reliant on OXPHOS.[2] Notably, ADDA 5 has shown specificity for CcO with no significant inhibitory effects on other mitochondrial complexes or related enzymes.[2][3]

Figure 1: Signaling pathway of this compound's inhibitory action on Complex IV.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy

| Parameter | Cell Line/Source | Value | Reference |

| IC50 (CcO Inhibition) | Human Glioma | 18.93 µM | [1] |

| IC50 (CcO Inhibition) | Bovine Heart | 31.82 µM | [1] |

| IC50 (CcO Inhibition) | UTMZ GSCs | 21.4 ± 3.9 µM | [1] |

| IC50 (CcO Inhibition) | Jx22-derived GSCs | 15.5 ± 2.8 µM | [1] |

| EC50 (Growth Inhibition) | UTMZ Cells | 8.17 µM | [1] |

Table 2: In Vivo Mouse Model Data

| Parameter | Mouse Model | Value | Reference |

| Administration Route | Xenograft (Glioma) | Intraperitoneal (i.p.) | [1] |

| Effective Dosage | Xenograft (Glioma) | 8 mg/kg | [1] |

| Maximum Tolerated Dose | - | > 80 mg/kg | [1] |

| Treatment Frequency | Xenograft (Glioma) | Daily | [1] |